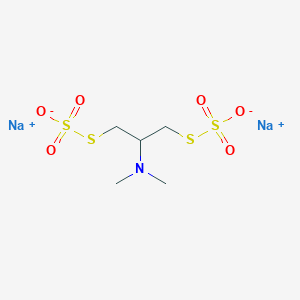
6-Brom-1-chlorisoquinolin
Übersicht
Beschreibung
6-Bromo-1-chloroisoquinoline (6-BCIQ) is an organobromine compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry and synthetic biology. 6-BCIQ is a structural analog of the naturally occurring alkaloid isoquinoline, and has been found to possess a number of interesting properties that make it a promising target for further research.
Wissenschaftliche Forschungsanwendungen
Organische Synthese Zwischenprodukt
“6-Brom-1-chlorisoquinolin” wird als Zwischenprodukt in der organischen chemischen Synthese verwendet . In der organischen Chemie ist ein Zwischenprodukt eine molekulare Einheit, die aus den Reaktanten (oder vorhergehenden Zwischenprodukten) gebildet wird und weiterreagiert, um die direkt beobachteten Produkte einer chemischen Reaktion zu ergeben.
Herstellung von Phenylimidazolen
Diese Verbindung wurde als Reaktant bei der Herstellung von Phenylimidazolen verwendet . Phenylimidazole sind eine Klasse von Verbindungen, die wegen ihrer potenziellen biologischen Aktivitäten untersucht wurden. Sie sind als Smoothened-Antagonisten bekannt, d. h. sie können den Smoothened (SMO)-Rezeptor, ein Protein, das eine entscheidende Rolle im Hedgehog-Signalweg spielt, hemmen. Dieser Weg ist entscheidend für die Zelldifferenzierung, die Gewebspolarität und die Stammzellpflege. Eine anormale Aktivierung des Hedgehog-Signalwegs kann zu Entwicklungsstörungen und Krebs führen.
Materialwissenschaftliche Forschung
Die Verbindung könnte möglicherweise in der materialwissenschaftlichen Forschung verwendet werden . Materialwissenschaft ist ein interdisziplinäres Feld, das die Eigenschaften von Materie und ihre Anwendungen in verschiedenen Bereichen der Wissenschaft und Technik umfasst. Es beinhaltet Elemente der angewandten Physik und Chemie sowie der Chemie-, Maschinen-, Bau- und Elektrotechnik.
Chemische Syntheseforschung
“this compound” könnte in der chemischen Syntheseforschung verwendet werden . Chemische Synthese ist der Prozess der Verwendung chemischer Reaktionen, um ein Produkt oder mehrere Produkte zu erhalten. Dies geschieht durch physikalische und chemische Manipulationen, die in der Regel einen oder mehrere Reaktionsschritte umfassen.
Chromatographieforschung
Die Verbindung könnte möglicherweise in der Chromatographieforschung verwendet werden . Chromatographie ist eine Labortechnik zur Trennung eines Gemisches in seine Einzelkomponenten. Bei der Chromatographie wird ein Gemisch in einer Flüssigkeit gelöst, die es durch eine Struktur transportiert, die ein anderes Material enthält, das die Komponenten des Gemisches selektiv extrahiert.
Analytische Forschung
“this compound” könnte in der analytischen Forschung verwendet werden . Analytische Chemie untersucht und verwendet Instrumente und Verfahren zur Trennung, Identifizierung und Quantifizierung von Materie. In der Praxis können Trennung, Identifizierung oder Quantifizierung die gesamte Analyse darstellen oder mit einer anderen Methode kombiniert werden.
Safety and Hazards
6-Bromo-1-chloroisoquinoline is classified as a danger according to its safety information. It has hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
6-bromo-1-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAHGGQULSSGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623869 | |
| Record name | 6-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205055-63-6 | |
| Record name | 6-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1-chloro-isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

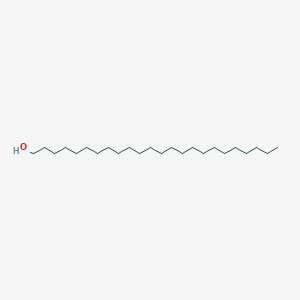
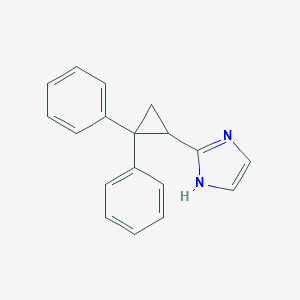

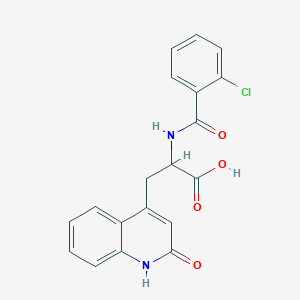
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)

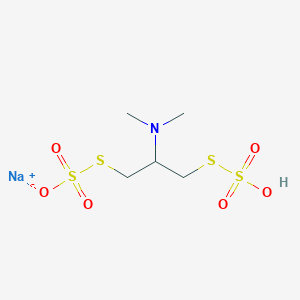
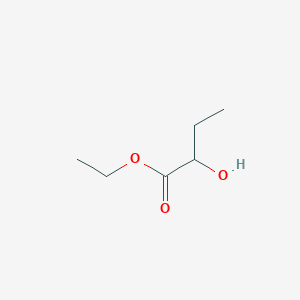
![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)

